5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) 5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16796946
InChI: InChI=1S/C21H12O6S3/c22-19(23)16-4-1-13(28-16)10-7-11(14-2-5-17(29-14)20(24)25)9-12(8-10)15-3-6-18(30-15)21(26)27/h1-9H,(H,22,23)(H,24,25)(H,26,27)
SMILES:
Molecular Formula: C21H12O6S3
Molecular Weight: 456.5 g/mol

5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid)

CAS No.:

Cat. No.: VC16796946

Molecular Formula: C21H12O6S3

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) -

Specification

Molecular Formula C21H12O6S3
Molecular Weight 456.5 g/mol
IUPAC Name 5-[3,5-bis(5-carboxythiophen-2-yl)phenyl]thiophene-2-carboxylic acid
Standard InChI InChI=1S/C21H12O6S3/c22-19(23)16-4-1-13(28-16)10-7-11(14-2-5-17(29-14)20(24)25)9-12(8-10)15-3-6-18(30-15)21(26)27/h1-9H,(H,22,23)(H,24,25)(H,26,27)
Standard InChI Key MOYDDYMFUPDQFI-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=C1)C(=O)O)C2=CC(=CC(=C2)C3=CC=C(S3)C(=O)O)C4=CC=C(S4)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) is C<sub>21</sub>H<sub>12</sub>O<sub>6</sub>S<sub>3</sub>, with a molecular weight of 456.51 g/mol . The IUPAC name, 5-[3,5-bis(5-carboxythiophen-2-yl)phenyl]thiophene-2-carboxylic acid, reflects its star-shaped topology, where a benzene ring serves as the central hub connecting three thiophene moieties, each terminated by a carboxylic acid group.

Structural Features

  • Aromatic Core: The benzene ring provides structural rigidity and π-conjugation, enhancing electronic delocalization.

  • Thiophene Linkers: Each thiophene ring introduces sulfur heteroatoms, contributing to electron-rich characteristics and facilitating charge transport.

  • Carboxylic Acid Functionalization: The terminal -COOH groups enable hydrogen bonding, coordination with metal ions, and participation in condensation reactions.

The compound’s canonical SMILES string, C1=C(SC(=C1)C(=O)O)C2=CC(=CC(=C2)C3=CC=C(S3)C(=O)O)C4=CC=C(S4)C(=O)O, underscores its symmetrical arrangement. X-ray crystallography data, though not explicitly available in the cited sources, would likely reveal planar geometry due to extended conjugation.

Table 1: Key Molecular Properties

PropertyValue
CAS Number1442006-75-8
Molecular FormulaC<sub>21</sub>H<sub>12</sub>O<sub>6</sub>S<sub>3</sub>
Molecular Weight456.51 g/mol
Purity>97%
Storage Conditions2–8°C, sealed in dry conditions

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically begins with 1,3,5-tri(thiophen-2-yl)benzene as a precursor. Carboxylation is achieved using reagents such as carbon dioxide under high-pressure conditions or via Grignard reactions followed by acidic workup. An alternative route involves the Vilsmeier–Haack reaction, where a tris-thiophene derivative undergoes formylation using phosphorus oxychloride (POCl<sub>3</sub>) and dimethylformamide (DMF), yielding a tri-aldehyde intermediate. Subsequent oxidation of the aldehyde groups to carboxylic acids—using agents like potassium permanganate (KMnO<sub>4</sub>) or Jones reagent—completes the synthesis .

Critical Reaction Parameters:

  • Temperature: 0–80°C for formylation steps .

  • Solvent: Dry benzene or DMF for carboxylation.

  • Catalysts: n-Butyllithium (n-BuLi) enhances reactivity in formylation reactions .

Industrial Production Challenges

Scaling up synthesis requires optimizing yields and minimizing costs. Continuous flow reactors have been proposed to improve reaction control, while advanced purification techniques (e.g., chromatography or crystallization) ensure high purity. Industrial applications demand batch-to-batch consistency, necessitating rigorous quality control protocols.

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by three key sites:

  • Carboxylic Acid Groups: Participate in esterification, amidation, and salt formation.

  • Thiophene Rings: Susceptible to electrophilic substitution (e.g., halogenation, nitration).

  • Aromatic Core: May undergo Friedel-Crafts alkylation or acylation under acidic conditions.

Oxidation and Reduction Pathways

  • Oxidation: Thiophene rings can be oxidized to sulfoxides (using H<sub>2</sub>O<sub>2</sub>) or sulfones (with KMnO<sub>4</sub>), altering electronic properties.

  • Reduction: Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces -COOH groups to -CH<sub>2</sub>OH, enabling derivatization into alcohols.

Applications in Advanced Materials

Conducting Polymers

The compound serves as a monomer in polycondensation reactions to produce thiophene-based conjugated polymers. These materials exhibit high charge carrier mobility, making them suitable for:

  • Organic field-effect transistors (OFETs).

  • Photovoltaic cells (e.g., bulk heterojunction solar cells).

Metal-Organic Frameworks (MOFs)

Carboxylic acid groups coordinate with metal ions (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>) to form MOFs with tunable porosity. Applications include gas storage (H<sub>2</sub>, CO<sub>2</sub>) and heterogeneous catalysis.

Supramolecular Assemblies

Hydrogen bonding between -COOH groups facilitates the self-assembly of nanostructures, such as gels or vesicles, for drug delivery systems.

Comparison with Related Compounds

Table 2: Structural and Functional Comparison

CompoundFunctional GroupsKey Applications
5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid)-COOH, thiophenePolymers, MOFs
5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde)-CHO, thiopheneFluorescent sensors
1,3,5-Benzenetricarbonyl trichloride-COClPolymer crosslinking

The carboxylic acid derivative stands out for its dual capacity for covalent bonding (via -COOH) and non-covalent interactions (hydrogen bonding), offering greater versatility than aldehyde or acyl chloride analogs.

Future Research Directions

  • Enhanced Synthetic Routes: Developing catalytic methods to improve carboxylation yields.

  • Biomedical Exploration: Investigating biocompatibility for drug delivery applications.

  • Energy Storage: Testing MOFs derived from this compound for supercapacitor performance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator